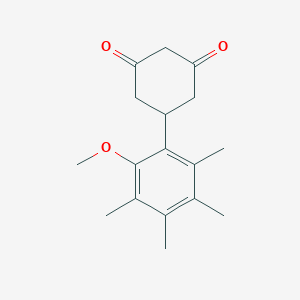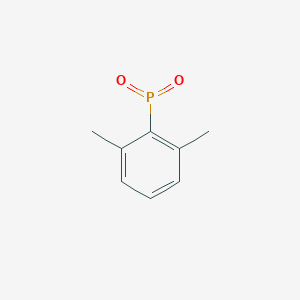![molecular formula C11H14ClNO3 B14387114 5-[(5-Chloropentyl)oxy]pyridine-2-carboxylic acid CAS No. 89816-12-6](/img/structure/B14387114.png)
5-[(5-Chloropentyl)oxy]pyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(5-Chloropentyl)oxy]pyridine-2-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids. This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group at the 2-position and a 5-chloropentyl ether group at the 5-position. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(5-Chloropentyl)oxy]pyridine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with pyridine-2-carboxylic acid.
Etherification: The carboxylic acid is first converted to its corresponding acid chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. The acid chloride is then reacted with 5-chloropentanol in the presence of a base like pyridine to form the ether linkage.
Hydrolysis: The resulting ester is hydrolyzed under acidic or basic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-[(5-Chloropentyl)oxy]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring
Reduction: Reduced derivatives of the carboxylic acid group
Substitution: Substituted products with various functional groups replacing the chlorine atom
Aplicaciones Científicas De Investigación
5-[(5-Chloropentyl)oxy]pyridine-2-carboxylic acid has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products
Mecanismo De Acción
The mechanism of action of 5-[(5-Chloropentyl)oxy]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with essential metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
Pyridine-2-carboxylic acid: A simpler analog without the chloropentyl ether group.
5-Chloropentanol: A precursor used in the synthesis of the compound.
Nicotinic acid (3-pyridinecarboxylic acid): Another pyridinecarboxylic acid with different substitution patterns.
Uniqueness
5-[(5-Chloropentyl)oxy]pyridine-2-carboxylic acid is unique due to the presence of both the chloropentyl ether group and the carboxylic acid group on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
89816-12-6 |
|---|---|
Fórmula molecular |
C11H14ClNO3 |
Peso molecular |
243.68 g/mol |
Nombre IUPAC |
5-(5-chloropentoxy)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C11H14ClNO3/c12-6-2-1-3-7-16-9-4-5-10(11(14)15)13-8-9/h4-5,8H,1-3,6-7H2,(H,14,15) |
Clave InChI |
ZNOUJBYQGOIQEE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1OCCCCCCl)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Dibenzo[b,d]thiophen-1-yl)acetaldehyde](/img/structure/B14387033.png)
![7-[(1H-Imidazol-1-yl)methyl]tridecane-1,13-diol](/img/structure/B14387050.png)
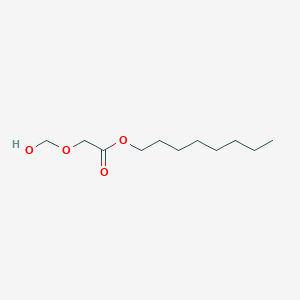

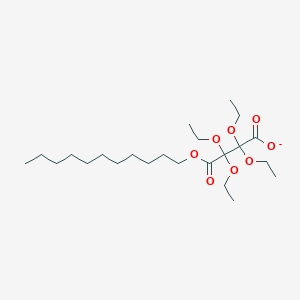
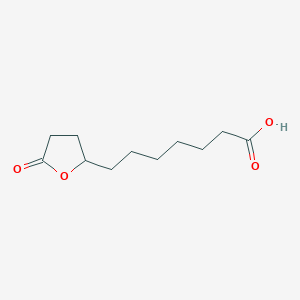

![Bicyclo[6.2.1]undec-4-ene](/img/structure/B14387090.png)
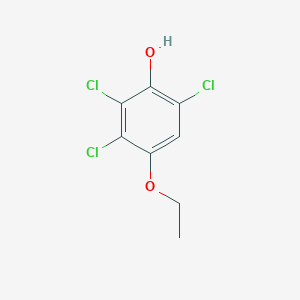
![L-Cysteine, S-ethyl-N-[2-(mercaptomethyl)-1-oxo-3-phenylpropyl]-](/img/structure/B14387097.png)
![Bis(2-chloroethyl) [(2,5-dichlorophenyl)methyl]phosphonate](/img/structure/B14387098.png)
